AG14361

Catalog No.
S548567
CAS No.
328543-09-5
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG14361

CAS Number

328543-09-5

Product Name

AG14361

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)

InChI Key

SEKJSSBJKFLZIT-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-dimethylaminomethylphenyl)-8,9-dihydro-7H-2,7,9a-benzo(cd)azulen-6-one, AG 14361, AG-14361, AG14361

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O

Description

The exact mass of the compound Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro- is 320.16371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG14361 is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme involved in DNA repair processes. The compound exhibits a Ki value of approximately 6.3 nM for human PARP-1, indicating its strong inhibitory activity against this enzyme . By inhibiting PARP-1, AG14361 disrupts the base excision repair pathway, leading to the accumulation of DNA damage in cells exposed to DNA-damaging agents such as chemotherapeutic drugs and radiation . This property makes AG14361 a valuable tool in cancer research and therapy, particularly in enhancing the efficacy of certain anticancer treatments.

  • No known mechanism of action exists for this specific molecule due to the lack of research data. However, if the molecule binds to a specific receptor site similar to other benzodiazepines, it could potentially have anxiolytic or sedative effects [].
  • Safety information for this specific compound is unavailable. However, compounds containing amines can have various hazards depending on their specific structure. They might be irritants, have flammable properties, or exhibit some degree of toxicity.
  • Novel Ligand Design: The molecule's structure incorporates an imidazoline ring fused with a dihydrobenzodiazepine ring system. This combination might be of interest for researchers designing novel ligands for targets like enzymes or receptors.
  • Medicinal Chemistry: The presence of the dimethylamino group suggests a potential for central nervous system (CNS) activity. However, further investigation would be necessary to determine its specific effects.

AG14361 primarily functions through its interaction with PARP-1, inhibiting its enzymatic activity. The inhibition leads to a reduction in poly(ADP-ribosyl)ation of target proteins, which is crucial for the repair of single-strand breaks in DNA. This results in an increased sensitivity of cancer cells to DNA-damaging agents like topoisomerase I poisons and alkylating agents . The compound has been shown to enhance the cytotoxic effects of drugs such as camptothecin and temozolomide by prolonging the persistence of DNA strand breaks during treatment .

AG14361 has demonstrated significant biological activity in various studies. It enhances the cytotoxic effects of topoisomerase I inhibitors by sensitizing cells to these agents, leading to increased cell death in cancer models . Additionally, it has been shown to suppress acute allograft rejection by stabilizing regulatory T cells, indicating potential applications beyond oncology . In vitro studies have highlighted its ability to increase DNA damage accumulation and inhibit DNA repair mechanisms, thereby potentiating the effects of other therapeutic agents.

The synthesis of AG14361 involves complex organic chemistry techniques. While specific synthetic routes are proprietary or not fully disclosed in public literature, it typically includes steps such as:

  • Formation of key intermediates through nucleophilic substitution reactions.
  • Coupling reactions to build the core structure.
  • Purification processes including chromatography to isolate the final product.
    The details of these methods can vary based on the desired purity and yield.

AG14361 is primarily used in cancer research as a PARP-1 inhibitor. Its applications include:

  • Cancer Therapy: Enhancing the effectiveness of chemotherapy and radiotherapy by increasing tumor cell sensitivity to DNA-damaging agents.
  • Transplant Medicine: Potentially improving outcomes in organ transplantation by modulating immune responses .
  • Research Tool: Utilized in laboratory settings to study DNA repair mechanisms and cellular responses to genotoxic stress.

Studies involving AG14361 have focused on its interactions with various chemotherapeutic agents and biological systems. For instance:

  • Chemotherapeutic Agents: AG14361 has been shown to synergistically enhance the effects of drugs like topotecan and temozolomide, leading to increased cytotoxicity and reduced cell viability in cancer cell lines .
  • Immune Cells: Research indicates that AG14361 can stabilize regulatory T cells during allograft procedures, suggesting its role in modulating immune responses .

AG14361 shares similarities with other PARP inhibitors but stands out due to its potency and specific biochemical interactions. Here are some comparable compounds:

Compound NameMechanism of ActionPotency (Ki)Unique Features
OlaparibPARP-1 inhibitor5 nMFirst approved PARP inhibitor for cancer
RucaparibPARP-1 inhibitor0.5 nMApproved for BRCA-mutated cancers
NiraparibPARP-1 inhibitor0.7 nMEffective in maintenance therapy
TalazoparibPARP-1 inhibitor0.2 nMKnown for its strong antitumor activity

AG14361 is unique due to its specific mechanism that enhances the effects of topoisomerase I poisons while maintaining a distinct profile compared to other inhibitors like Olaparib and Rucaparib, which may have broader or different applications in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48N0U0K50I

Other CAS

328543-09-5

Wikipedia

Ag-14361

Dates

Modify: 2023-08-15
1: Smith LM, Willmore E, Austin CA, Curtin NJ. The novel poly(ADP-Ribose) polymerase inhibitor, AG14361, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks. Clin Cancer Res. 2005 Dec 1;11(23):8449-57. PubMed PMID: 16322308.
2: Curtin NJ, Wang LZ, Yiakouvaki A, Kyle S, Arris CA, Canan-Koch S, Webber SE, Durkacz BW, Calvert HA, Hostomsky Z, Newell DR. Novel poly(ADP-ribose) polymerase-1 inhibitor, AG14361, restores sensitivity to temozolomide in mismatch repair-deficient cells. Clin Cancer Res. 2004 Feb 1;10(3):881-9. PubMed PMID: 14871963.
3: Calabrese CR, Almassy R, Barton S, Batey MA, Calvert AH, Canan-Koch S, Durkacz BW, Hostomsky Z, Kumpf RA, Kyle S, Li J, Maegley K, Newell DR, Notarianni E, Stratford IJ, Skalitzky D, Thomas HD, Wang LZ, Webber SE, Williams KJ, Curtin NJ. Anticancer chemosensitization and radiosensitization by the novel poly(ADP-ribose) polymerase-1 inhibitor AG14361. J Natl Cancer Inst. 2004 Jan 7;96(1):56-67. PubMed PMID: 14709739.

Explore Compound Types